"5-(2-Methoxyphenyl)-2-furoic acid" chemical properties
"5-(2-Methoxyphenyl)-2-furoic acid" chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)-2-furoic acid
This guide provides a comprehensive technical overview of 5-(2-Methoxyphenyl)-2-furoic acid, a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. We will delve into its structural characteristics, synthesis methodologies, analytical validation, chemical reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
5-(2-Methoxyphenyl)-2-furoic acid belongs to the class of 5-aryl-2-furoic acids, a scaffold that has garnered considerable attention for its utility as a building block in the synthesis of complex heterocyclic systems and as a core component in the design of novel therapeutic agents.[1][2] The structure, which combines a furan-2-carboxylic acid moiety with a methoxy-substituted phenyl ring, presents a unique combination of electronic and steric properties. The furan ring serves as a bioisostere for a phenyl ring but with distinct electronic characteristics, while the carboxylic acid provides a crucial handle for derivatization and interaction with biological targets. The ortho-methoxy group on the phenyl ring introduces specific conformational constraints and electronic effects that influence the molecule's overall properties and reactivity.[2]
Notably, the broader class of 5-phenyl-furan-2-carboxylic acids has been identified as a promising source of innovative therapeutics, including potential antitubercular agents that target essential mycobacterial enzymes.[3][4] Understanding the fundamental chemical properties of analogs like 5-(2-Methoxyphenyl)-2-furoic acid is therefore critical for the rational design and development of new chemical entities.
Molecular Structure and Physicochemical Profile
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of 5-(2-Methoxyphenyl)-2-furoic acid are summarized below.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-(2-methoxyphenyl)furan-2-carboxylic acid | PubChem[5] |
| CAS Number | 54023-04-0 | PubChem[5] |
| Molecular Formula | C₁₂H₁₀O₄ | PubChem[5] |
| Molecular Weight | 218.20 g/mol | PubChem[5] |
| Canonical SMILES | COC1=CC=CC=C1C2=CC=C(O2)C(=O)O | PubChem[5] |
| InChIKey | CHWVDGYLKPLBES-UHFFFAOYSA-N | PubChem[5] |
Table 2: Computed Physicochemical Data
| Property | Value | Significance in Drug Development | Source |
| XLogP3-AA | 2.5 | Predicts lipophilicity and membrane permeability. | PubChem[5][6] |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding interactions. | PubChem[5][6] |
| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding interactions. | PubChem[5][6] |
| Rotatable Bond Count | 3 | Relates to conformational flexibility and binding entropy. | PubChem[5][6] |
| Topological Polar Surface Area | 59.7 Ų | Correlates with transport properties and bioavailability. | PubChem[5][6] |
Crystallographic studies on analogous compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, reveal that the two aromatic rings (furan and phenyl) are nearly coplanar.[3] This planarity, arising from the conjugated system, is a key structural feature. However, the presence of the ortho-methoxy group in 5-(2-Methoxyphenyl)-2-furoic acid likely induces a degree of torsion between the rings due to steric hindrance, which can be a critical factor in its interaction with enzyme active sites.
Synthesis and Purification Strategies
The construction of the bi-aryl framework of 5-(2-Methoxyphenyl)-2-furoic acid is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a robust and versatile method for forming the critical carbon-carbon bond between the furan and phenyl rings.[7]
Causality of Method Choice: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the necessary building blocks (boronic acids and halides). This avoids the harsh conditions and limited substrate scope of older methods like Friedel-Crafts acylation.[2]
Diagram: Suzuki-Miyaura Synthesis Pathway
Caption: Suzuki-Miyaura coupling followed by hydrolysis to yield the target acid.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative, self-validating procedure based on established methods for similar compounds.[3]
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Reaction Setup: To an oven-dried round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Solvent and Base Addition: Add dry 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent) via syringe, followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).
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Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
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Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the palladium catalyst. Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.
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Purification of Intermediate: Purify the crude methyl 5-(2-methoxyphenyl)-2-furoate by flash column chromatography on silica gel.
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Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH, 3-5 eq) and stir at room temperature or with gentle heating until TLC analysis confirms the complete consumption of the ester.
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Acidification and Isolation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH ~2 with 1 M hydrochloric acid (HCl). The product, 5-(2-Methoxyphenyl)-2-furoic acid, will precipitate as a solid.
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Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product. Recrystallization can be performed if necessary.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and purity.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons (Phenyl & Furan) | Multiplets and doublets in the δ 6.8-8.0 ppm range. |
| Methoxy Protons (-OCH₃) | A sharp singlet at ~δ 3.9 ppm (3H). | |
| Carboxylic Acid Proton (-COOH) | A broad singlet, typically > δ 10 ppm, exchangeable with D₂O. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the δ 160-170 ppm range. |
| Aromatic Carbons | Multiple signals in the δ 110-160 ppm range. | |
| Methoxy Carbon (-OCH₃) | Signal around δ 55-60 ppm. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band from 2500-3300 cm⁻¹. |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band around 1680-1710 cm⁻¹. | |
| C-O Stretch (Ether & Furan) | Strong bands in the 1000-1300 cm⁻¹ region. | |
| Mass Spectrometry (HRMS) | Molecular Ion [M+H]⁺ | Calculated for C₁₂H₁₁O₄⁺: 219.0657. Found value should be within 5 ppm. |
Diagram: Analytical Workflow
Caption: A standard workflow for the structural validation of a synthesized compound.
Chemical Reactivity and Derivatization Potential
The reactivity of 5-(2-Methoxyphenyl)-2-furoic acid is dominated by its carboxylic acid functionality, which serves as a versatile anchor for derivatization.
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Esterification and Amide Coupling: The carboxylic acid can be readily converted to esters or amides.[2] Amide coupling, in particular, is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR) by introducing diverse substituents.[8]
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(2-methoxyphenyl)furan-2-yl)methanol, using reagents like lithium aluminum hydride (LiAlH₄). This transformation alters polarity and hydrogen bonding capacity, potentially leading to different biological activities.[2]
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Decarboxylation: While requiring specific conditions, decarboxylation is a potential reaction that would yield 2-(2-methoxyphenyl)furan, removing the key acidic functional group.[2]
The electron-donating nature of the methoxy group can influence the reactivity of the phenyl ring towards electrophilic aromatic substitution, although the furan ring is generally more susceptible to such reactions.
Potential Applications in Research and Drug Discovery
The true value of a molecule like 5-(2-Methoxyphenyl)-2-furoic acid lies in its potential as a scaffold for creating bioactive compounds.
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Antimicrobial Agents: As a member of the 5-aryl-2-furoic acid class, it is a candidate for development as an antitubercular agent.[3] The mechanism for related compounds involves the inhibition of MbtI, a salicylate synthase essential for iron acquisition by Mycobacterium tuberculosis.[4] Iron acquisition is a key virulence pathway, making its inhibition an attractive anti-infective strategy.
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Enzyme Inhibition: Reports suggest that the scaffold may exhibit inhibitory activity against neurologically relevant enzymes such as acetylcholinesterase, indicating potential applications in neurodegenerative disease research.[2]
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Anti-inflammatory and Antioxidant Properties: Preliminary studies have indicated that the molecule may possess anti-inflammatory and antioxidant effects, warranting further investigation into its potential for treating conditions associated with inflammation and oxidative stress.[2]
Conclusion
5-(2-Methoxyphenyl)-2-furoic acid is a well-defined chemical entity with a rich profile of properties that make it highly valuable to the scientific community. Its synthesis is accessible through robust and scalable methods like the Suzuki-Miyaura coupling. The presence of multiple functional groups and a tunable bi-aryl core provides a versatile platform for derivatization and the exploration of new chemical space. For researchers in drug discovery, this molecule represents a promising starting point for developing novel agents targeting infectious diseases, inflammation, and neurological disorders.
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ResearchGate. 5-Formyl-2-furanboronic acid at 100 K | Request PDF. ResearchGate. Available from: [Link]
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Farooq, U., et al. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. ResearchGate. Available from: [Link]
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Degiacomi, G., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]
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Zgonnik, M., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available from: [Link]
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ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. ResearchGate. Available from: [Link]
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Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Available from: [Link]
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Usami, Y., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available from: [Link]
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